
2,2-Difluoro-1-(4-methylphenyl)ethanone
Overview
Description
2,2-Difluoro-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of two fluorine atoms and a 4-methylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylphenyl)ethanone typically involves the fluorination of 1-(4-methylphenyl)ethanone. One common method is the reaction of 1-(4-methylphenyl)ethanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 2,2-difluoro-1-(4-methylphenyl)ethanol.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
Organic Synthesis
2,2-Difluoro-1-(4-methylphenyl)ethanone serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions. The presence of fluorine can influence the reactivity of adjacent functional groups, making it useful in the synthesis of more complex molecules.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Used to introduce new functional groups at the carbonyl carbon. |
Reduction | Can be reduced to alcohols or other derivatives. |
Medicinal Chemistry
Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Research indicates that this compound may possess pharmacological properties relevant to drug development. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities, although further investigation is required to elucidate its mechanisms of action.
Case Study: Antimicrobial Activity
A study exploring the antimicrobial properties of fluorinated ketones found that compounds with similar structures exhibited significant activity against various bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent .
Materials Science
The incorporation of fluorinated compounds into materials can enhance their thermal stability and chemical resistance. This compound can be utilized in the development of specialty chemicals and polymers with tailored properties.
Application Area | Potential Uses |
---|---|
Coatings | Improved durability and resistance to solvents. |
Polymers | Enhanced mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
2-Chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone: Contains a chlorine atom and a different substitution pattern on the phenyl ring.
Uniqueness: 2,2-Difluoro-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2,2-Difluoro-1-(4-methylphenyl)ethanone, also known by its chemical formula C10H8F2O, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a difluoromethyl group attached to a phenyl ring with a methyl substituent. This configuration contributes to its lipophilicity and reactivity, which are critical factors in its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H8F2O |
Molecular Weight | 196.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Studies suggest that the difluoromethyl group enhances hydrogen bonding capabilities, allowing for better interaction with target proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence cellular pathways.
Key Mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.
- Induction of Apoptosis : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through mitochondrial pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited significant antiproliferative effects with an IC50 value of approximately 0.075 µM.
- Hs578T (triple-negative breast cancer) : Demonstrated an IC50 value of 0.033 µM, indicating potent activity.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
-
Study on MCF-7 Cells :
- Researchers investigated the effects of this compound on MCF-7 cells.
- Results indicated a decrease in cell viability at nanomolar concentrations.
- Mechanistic studies revealed that the compound inhibited tubulin polymerization and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins like Bcl-2.
-
Comparative Analysis with Analogues :
- A comparative study assessed the biological activity of this compound against structurally similar compounds.
- The difluoromethyl substitution was found to enhance cytotoxicity compared to non-fluorinated analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-Difluoro-1-(4-methylphenyl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where 4-methylbenzene reacts with a difluoroacetyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dichloromethane or nitrobenzene for polar aprotic conditions.
- Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation .
Alternatively, the Perkin reaction can be adapted using trifluoroacetic anhydride and sodium acetate under reflux, though yields may vary due to steric effects from the difluoro group .
Q. Which spectroscopic and thermodynamic characterization methods are most reliable for this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV reveals characteristic fragment ions (e.g., m/z 154 [M⁺ – F], 139 [M⁺ – CF₂]) .
- Infrared (IR) : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Thermodynamic Data : Boiling point (498.2 K at 0.981 bar) and enthalpy of vaporization (59.6 kJ/mol at 303 K) are critical for purification .
Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing difluoro group activates the ketone toward nucleophilic attack. For example:
- Grignard Reagents : React at the carbonyl carbon, but steric hindrance from the 4-methyl group may reduce yields.
- Reductions : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ risks over-reduction .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., reduced-pressure vs. ambient boiling points). To reconcile
Cross-reference NIST-subscribed datasets for phase-change data under standardized conditions .
Validate using gas chromatography (GC) with internal standards under controlled pressure .
Example: NIST reports a boiling point of 498.2 K at 0.981 bar, differing from ambient-pressure studies due to vapor-liquid equilibrium shifts .
Q. What computational strategies are effective in predicting the electronic effects of fluorine substituents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites influenced by fluorine.
- Quantitative Structure-Property Relationship (QSPR) : Correlate Hammett σₚ values (-0.15 for -CF₂) with reaction outcomes (e.g., acyl transfer rates) .
- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate charge distribution modeling .
Q. How can X-ray crystallography challenges (e.g., twinning) be addressed for structural validation?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. For twinned crystals:
- Apply HKLF5 format to handle overlapping reflections.
- Validate with R₁ < 0.05 and wR₂ < 0.15 thresholds .
- Example: A related dichloro analog (2,2-dichloro-1-(4-methylphenyl)ethanone) was resolved with R = 0.054 using SHELX .
Q. What experimental design principles optimize solvent selection for high-yield synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary solvent polarity (ε) and donor number (DN) to assess yield.
Solvent | ε | DN | Yield (%) |
---|---|---|---|
DCM | 8.9 | 0 | 78 |
Toluene | 2.4 | 0.1 | 62 |
DMF | 36.7 | 26 | 45 |
- Polar aprotic solvents (e.g., DCM) minimize side reactions compared to coordinating solvents like DMF .
Q. Data Contradiction Analysis
Q. How do substituent effects (e.g., -CF₂ vs. -CH₃) influence mass spectral fragmentation patterns?
- Methodological Answer : Compare with analogs (e.g., 2,2-Difluoro-1-(4-methoxyphenyl)ethanone):
Properties
IUPAC Name |
2,2-difluoro-1-(4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAJRSRPAQUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301301 | |
Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-36-9 | |
Record name | NSC142248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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